An In-depth Technical Guide to 2,4-Dimethoxyphenyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Dimethoxyphenyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2,4-Dimethoxyphenyl acetate. Due to the ambiguity in the common nomenclature, this document will focus on the acetate ester of 2,4-dimethoxyphenol. Information on the isomeric compound, 2-(2,4-dimethoxyphenyl)acetic acid, is also included for comparative purposes. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed data, experimental protocols, and structural visualizations.
Chemical Structure and Identification
2,4-Dimethoxyphenyl acetate is an organic compound featuring a benzene ring substituted with two methoxy groups at positions 2 and 4, and an acetate group at position 1. The presence of the ester functional group and the methoxy substituents on the aromatic ring are key determinants of its chemical reactivity and physical properties.
Molecular Structure:
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IUPAC Name: 2,4-dimethoxyphenyl acetate
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SMILES: CC(=O)Oc1ccc(OC)c(OC)c1
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InChI Key: Based on related structures, a unique key would be generated upon synthesis and analysis.
For comparison, the isomeric acid, 2-(2,4-dimethoxyphenyl)acetic acid , has the following identifiers:
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CAS Number: 6496-89-5[1]
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SMILES string: COc1ccc(CC(O)=O)c(OC)c1[1]
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InChI: 1S/C10H12O4/c1-13-8-4-3-7(5-10(11)12)9(6-8)14-2/h3-4,6H,5H2,1-2H3,(H,11,12)[1]
Physicochemical Properties
Quantitative data for 2,4-Dimethoxyphenyl acetate is primarily based on computational predictions due to a lack of extensive experimental studies. The table below summarizes these properties, alongside the experimental data for the related 2-(2,4-dimethoxyphenyl)acetic acid for context.
| Property | 2,4-Dimethoxyphenyl acetate (Computed) | 2-(2,4-dimethoxyphenyl)acetic acid (Experimental) | Reference |
| Molecular Formula | C10H12O4 | C10H12O4 | [1] |
| Molecular Weight | 196.20 g/mol | 196.20 g/mol | [1] |
| Melting Point | Not available | 110-113 °C | [1] |
| Boiling Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility | Not available | Soluble in chloroform, DMSO, and methanol (slightly) | [2] |
| XLogP3 | 1.8 | 1.9 (predicted) | [3] |
| Hydrogen Bond Donor Count | 0 | 1 | |
| Hydrogen Bond Acceptor Count | 4 | 4 | |
| Rotatable Bond Count | 2 | 3 |
Experimental Protocols
While specific experimental protocols for 2,4-Dimethoxyphenyl acetate are not widely published, standard organic synthesis and analysis techniques can be applied.
Synthesis: Acetylation of 2,4-Dimethoxyphenol
A common method for the synthesis of phenyl acetates is the esterification of the corresponding phenol.
Materials:
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2,4-Dimethoxyphenol
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Acetic anhydride
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Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
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Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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Dissolve 2,4-dimethoxyphenol in a suitable solvent such as anhydrous diethyl ether or dichloromethane in a round-bottom flask.
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Add an equimolar amount of acetic anhydride to the solution.
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Slowly add a catalytic amount of pyridine or a strong acid.
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Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2,4-Dimethoxyphenyl acetate.
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Purify the product by flash chromatography or recrystallization.
Analytical Characterization
The structure and purity of the synthesized 2,4-Dimethoxyphenyl acetate would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include singlets for the two methoxy groups, a singlet for the acetyl methyl group, and aromatic protons in the region of 6.5-7.5 ppm. The specific splitting patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.
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¹³C NMR: Expected signals would include carbons of the methoxy groups, the acetyl methyl group, the ester carbonyl carbon, and the aromatic carbons.
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Infrared (IR) Spectroscopy:
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The IR spectrum is expected to show a strong characteristic absorption band for the ester carbonyl (C=O) stretching vibration around 1760-1740 cm⁻¹.
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Bands corresponding to C-O stretching of the ester and ether linkages, as well as aromatic C-H and C=C stretching vibrations, would also be present.
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Mass Spectrometry (MS):
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The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 2,4-Dimethoxyphenyl acetate (196.20 g/mol ).
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Characteristic fragmentation patterns would likely involve the loss of the acetyl group or the methoxy groups.
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Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of 2,4-Dimethoxyphenyl acetate.
However, related compounds have been investigated for their biological effects. For instance, some dimethoxybenzene derivatives have been explored for various pharmacological activities.[4] It is plausible that 2,4-Dimethoxyphenyl acetate could be investigated for similar biological properties, but this would require dedicated research.
The diagram below illustrates the logical relationship between 2,4-Dimethoxyphenyl acetate and its potential biological investigation, starting from its synthesis.
Conclusion
2,4-Dimethoxyphenyl acetate is a compound with a well-defined chemical structure for which detailed experimental data is not yet abundant in public databases. This guide provides a summary of its computed properties, a plausible protocol for its synthesis, and an outline for its analytical characterization. The lack of information on its biological activity presents an opportunity for future research to explore its potential pharmacological effects. The provided data and protocols can serve as a foundational resource for scientists and researchers interested in further investigating this and related compounds.

